molecular formula C7H13F6N2P B11823765 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate

Cat. No.: B11823765
M. Wt: 270.16 g/mol
InChI Key: IAAGPXXPXCLMQH-UHFFFAOYSA-N
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Description

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 1-methyl-3-propylidene-2H-imidazol-3-ium cation and a hexafluorophosphate anion.

Preparation Methods

The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial or antifungal effects. The specific pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can be compared with other imidazolium salts, such as:

  • 1-butyl-3-methylimidazolium chloride
  • 1-ethyl-3-methylimidazolium tetrafluoroborate
  • 1-hexyl-3-methylimidazolium bromide

These compounds share similar structural features but differ in their alkyl chain lengths and anions. The uniqueness of this compound lies in its specific cation and anion combination, which can influence its physical and chemical properties, as well as its applications.

Properties

Molecular Formula

C7H13F6N2P

Molecular Weight

270.16 g/mol

IUPAC Name

1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate

InChI

InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h4-6H,3,7H2,1-2H3;/q+1;-1

InChI Key

IAAGPXXPXCLMQH-UHFFFAOYSA-N

Canonical SMILES

CCC=[N+]1CN(C=C1)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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